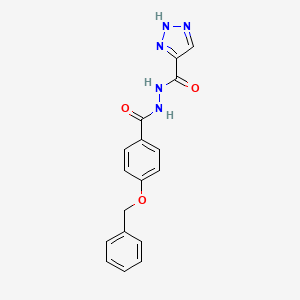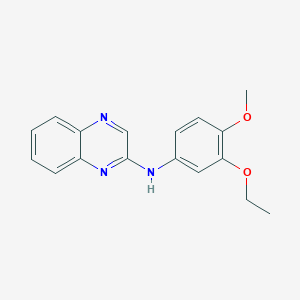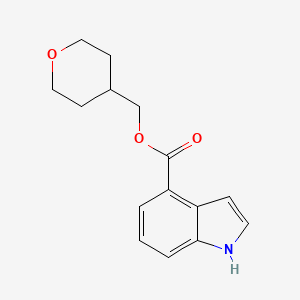![molecular formula C17H22N2O4S B7421036 N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7421036.png)
N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide is a complex organic compound with a unique structure that includes a thian ring, a benzamide group, and a prop-2-enamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps. One common method includes the reaction of a thian derivative with a benzamide precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-{[4-(hydroxymethyl)-1,1-dioxo-1lambda6-thian-4-yl]methyl}carbamate
- methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate hydrochloride
- N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide
Uniqueness
N-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-16(20)18-11-13-3-5-15(6-4-13)17(21)19-12-14-7-9-24(22,23)10-8-14/h2-6,14H,1,7-12H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZAWSFUABVKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-Ethylthiophene-2-carbonyl)amino]-5-methylthiophene-2-carboxamide](/img/structure/B7420955.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-fluoro-5-methylsulfonylbenzamide](/img/structure/B7420972.png)
![1-[1-(1H-benzimidazol-2-yl)-2-(4-hydroxyphenyl)ethyl]-3-[(3-fluoro-4-methoxyphenyl)methyl]urea](/img/structure/B7420978.png)
![methyl 1-methyl-5-[(5-methyl-1H-1,2,4-triazol-3-yl)carbamoyl]pyrrole-2-carboxylate](/img/structure/B7420988.png)
![2-fluoro-5-methylsulfonyl-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7420996.png)
![3-methyl-N-[4-(3-methylbutanoylamino)phenyl]-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7420997.png)
![N-[1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoyl]piperidin-4-yl]propanamide](/img/structure/B7420998.png)

![3-[2-(2-methoxyphenyl)ethyl]-1-methyl-1-[(4-oxo-3H-quinazolin-2-yl)methyl]urea](/img/structure/B7421011.png)
![Ethyl 4-[(5-phenyl-4,5-dihydro-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7421014.png)


![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-5-nitro-1,3-benzoxazol-2-one](/img/structure/B7421038.png)
